![molecular formula C11H12O3 B11755952 8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ヒドロキシ-9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オンは、ベンゾオキセピンファミリーに属する化合物です。ベンゾオキセピンは、その多様な生物活性で知られており、潜在的な治療用途について研究されています。
準備方法
合成経路と反応条件
8-ヒドロキシ-9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オンの合成には、通常、複数段階のプロセスが必要となります。一般的な方法の1つは、適切な前駆体を特定の条件下で環化することです。たとえば、2-ヒドロキシアセトフェノンとヨードメタンを塩基の存在下で反応させると、目的のベンゾオキセピン構造を得ることができます。 反応条件は、多くの場合、ジメチルホルムアミド(DMF)などの溶媒と、銅などの触媒を使用して環化プロセスを促進することを含みます .
工業生産方法
この化合物の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、化合物の収率と純度を高めることができます。さらに、工業的方法では、クロマトグラフィーなどの高度な精製技術を組み込んで、最終製品が要求される基準を満たすようにします。
化学反応の分析
反応の種類
8-ヒドロキシ-9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを形成することができます。
還元: 化合物を還元して、生物活性が変化したさまざまな誘導体を形成することができます。
置換: メチル基を他の官能基に置換して、潜在的に強化された特性を持つ新しい化合物を生成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの試薬を使用します。
置換: さまざまなハロゲン化剤または求核剤を適切な条件下で使用して、置換反応を実現することができます。
形成される主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトン誘導体が生成されるのに対し、還元によりヒドロキシル化またはアルキル化された生成物が生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成の前駆体として、および反応機構を研究するためのモデル化合物として。
生物学: 抗菌および抗がん特性の可能性について調査されています.
医学: 神経保護効果や抗炎症効果など、その生物活性による潜在的な治療用途.
工業: 新規材料の開発や医薬品の合成の中間体として使用されています。
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
8-ヒドロキシ-9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オンが効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌酵素の阻害または細胞膜の完全性の破壊によるものである可能性があります。 抗がん活性の文脈では、この化合物は、さまざまなシグナル伝達経路を通じてアポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります .
類似化合物の比較
類似化合物
9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オン: ヒドロキシル基がありません。これは、その生物活性を影響を与える可能性があります。
8-ヒドロキシ-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オン: メチル基がありません。これは、その化学的特性と反応性を変化させる可能性があります。
8-ヒドロキシ-9-メチルベンゾ[b]オキセピン-5(2H)-オン: 構造は似ていますが、置換パターンが異なり、生物活性が異なります。
独自性
8-ヒドロキシ-9-メチル-3,4-ジヒドロベンゾ[b]オキセピン-5(2H)-オンは、ヒドロキシル基とメチル基の両方があるため、独自の化学的および生物学的特性を持っています
類似化合物との比較
Similar Compounds
9-Methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the hydroxyl group, which may affect its biological activity.
8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the methyl group, potentially altering its chemical properties and reactivity.
8-Hydroxy-9-methylbenzo[b]oxepin-5(2H)-one: Similar structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
8-hydroxy-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H12O3/c1-7-9(12)5-4-8-10(13)3-2-6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |
InChIキー |
GBLXHCODPMOMTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OCCCC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


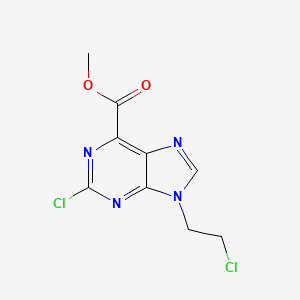
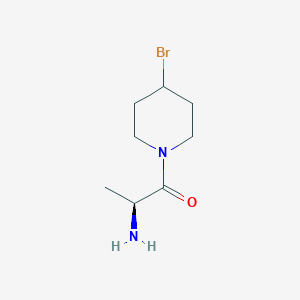
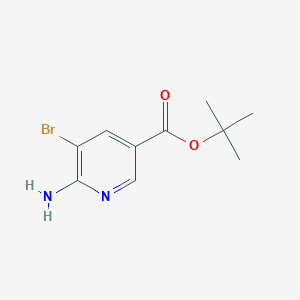
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
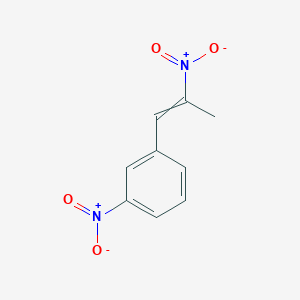

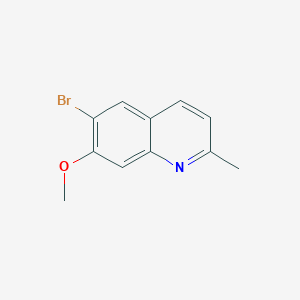
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

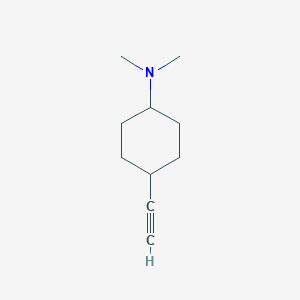

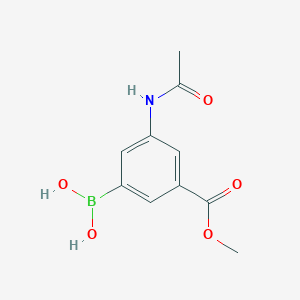
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
